molecular formula C21H18ClN3O5S B3709133 N-(4-chloro-2-methylphenyl)-2-(N-(2-nitrophenyl)sulfonylanilino)acetamide

N-(4-chloro-2-methylphenyl)-2-(N-(2-nitrophenyl)sulfonylanilino)acetamide

Cat. No.: B3709133
M. Wt: 459.9 g/mol
InChI Key: DWHJLJTZTLEECO-UHFFFAOYSA-N
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Description

“N~1~-(4-chloro-2-methylphenyl)-N~2~-[(2-nitrophenyl)sulfonyl]-N~2~-phenylglycinamide” is a complex organic compound that contains several functional groups, including an amide group (-CONH2), a sulfonyl group (-SO2-), and aromatic rings . The presence of these functional groups suggests that this compound could have interesting chemical properties and potential applications in various fields, such as medicinal chemistry .


Molecular Structure Analysis

The molecular structure of this compound, as implied by its name, would be quite complex. It would contain multiple aromatic rings, which could potentially engage in π-π stacking interactions. The presence of both electron-donating (methyl) and electron-withdrawing (nitro, sulfonyl) groups on the aromatic rings would also impact the compound’s electronic structure .


Chemical Reactions Analysis

The compound’s reactivity would likely be influenced by the presence of its functional groups. For example, the amide group might be hydrolyzed under acidic or basic conditions, and the aromatic rings could potentially undergo electrophilic aromatic substitution reactions . The sulfonyl group could also be involved in various reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups and aromatic rings could impact its solubility, melting point, and other physical properties. The compound’s chemical properties, such as its acidity or basicity, would also be affected by these functional groups .

Future Directions

The potential applications and future directions for this compound would likely depend on its physical and chemical properties, as well as any biological activity it might have. It could potentially be of interest in fields such as medicinal chemistry, materials science, or chemical biology, among others .

Properties

IUPAC Name

N-(4-chloro-2-methylphenyl)-2-(N-(2-nitrophenyl)sulfonylanilino)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18ClN3O5S/c1-15-13-16(22)11-12-18(15)23-21(26)14-24(17-7-3-2-4-8-17)31(29,30)20-10-6-5-9-19(20)25(27)28/h2-13H,14H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWHJLJTZTLEECO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)NC(=O)CN(C2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18ClN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(4-chloro-2-methylphenyl)-2-(N-(2-nitrophenyl)sulfonylanilino)acetamide
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N-(4-chloro-2-methylphenyl)-2-(N-(2-nitrophenyl)sulfonylanilino)acetamide
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N-(4-chloro-2-methylphenyl)-2-(N-(2-nitrophenyl)sulfonylanilino)acetamide
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N-(4-chloro-2-methylphenyl)-2-(N-(2-nitrophenyl)sulfonylanilino)acetamide

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